

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorotoluene

Cat. No.: B1676563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorotoluene, also known as m-fluorotoluene, is an aromatic organic compound with the chemical formula C_7H_7F .^[1] It is a colorless liquid characterized by a distinct aromatic odor.^{[1][2]} This fluorinated hydrocarbon is of significant interest in various scientific and industrial fields, particularly in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and lipophilicity.^[1] ^[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **3-fluorotoluene**, complete with detailed experimental protocols and structured data for ease of reference and comparison.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **3-fluorotoluene** are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and application in research and development.

General and Molecular Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₇ F	[1] [2] [4]
Molecular Weight	110.13 g/mol	[4] [5] [6]
CAS Number	352-70-5	[2] [6] [7]
Appearance	Colorless to light yellow liquid	[1] [2]
Odor	Aromatic	[1] [2] [4]

Thermodynamic and Physical Properties

Property	Value	Unit	Conditions	Reference
Boiling Point	115 - 116	°C	at 760 mmHg	[8] [9] [10]
Melting Point	-87 to -111	°C		[9] [11] [12]
Density	0.991	g/mL	at 25 °C	[3] [8] [9]
Flash Point	9 - 9.4	°C	closed cup	[6] [7] [11]
Vapor Pressure	20.1 - 42.39	mmHg	at 25 °C	[5] [11]
Refractive Index	1.469	n ₂₀ /D	at 20 °C	[3] [8] [9]

Solubility and Partitioning Properties

Property	Value	Unit	Conditions	Reference
Water Solubility	Immiscible			[2] [3] [11]
LogP (Octanol-Water Partition Coefficient)	2.73			[11]

Experimental Protocols

The determination of the physicochemical properties of chemical substances like **3-fluorotoluene** is guided by standardized methodologies to ensure accuracy, reproducibility,

and comparability of data. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure.

Method: Ebulliometer Method

- Apparatus: An ebulliometer, a device specifically designed for precise boiling point measurements, is used. It consists of a boiling flask, a condenser, and a thermometer or thermocouple.
- Procedure:
 - A sample of **3-fluorotoluene** is placed in the boiling flask.
 - The liquid is heated, and the vapor is allowed to equilibrate with the liquid phase.
 - The temperature of the vapor-liquid equilibrium is measured.
- Data Analysis: The temperature at which the liquid and vapor phases are in equilibrium under standard pressure is recorded as the boiling point.[\[5\]](#)[\[8\]](#)

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: Oscillating Densimeter Method

- Apparatus: An oscillating densitometer, which measures the oscillation frequency of a U-shaped tube filled with the sample.
- Procedure:
 - The instrument is calibrated using two substances of known density.
 - The U-shaped tube is filled with **3-fluorotoluene**.

- The oscillation frequency of the tube is measured.
- Data Analysis: The density of the sample is calculated from the measured oscillation frequency and the calibration data.[4][11]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

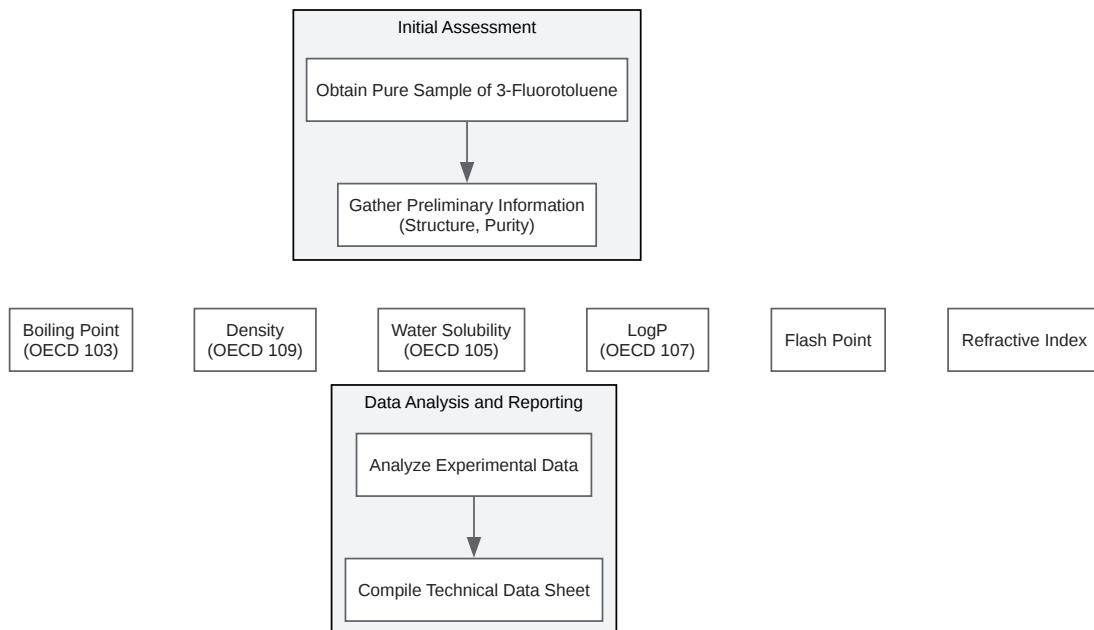
Method: Flask Method

- Apparatus: A flask, a temperature-controlled shaker or stirrer, and an analytical instrument for concentration measurement (e.g., GC, HPLC).
- Procedure:
 - An excess amount of **3-fluorotoluene** is added to a known volume of water in a flask.
 - The mixture is agitated at a constant temperature until equilibrium is reached.
 - The aqueous phase is separated from the undissolved substance by centrifugation or filtration.
 - The concentration of **3-fluorotoluene** in the aqueous phase is determined.
- Data Analysis: The water solubility is reported as the measured concentration of the saturated solution.[2][6]

Determination of the Partition Coefficient (logP) (OECD Guideline 107)

The n-octanol/water partition coefficient (P) is a measure of a chemical's lipophilicity.

Method: Shake Flask Method


- Apparatus: A separatory funnel, a mechanical shaker, and an analytical instrument for concentration measurement.

- Procedure:
 - A known volume of n-octanol and water are placed in a separatory funnel and pre-saturated with each other.
 - A known amount of **3-fluorotoluene** is added, ensuring the concentration in either phase does not exceed 0.01 mol/L.
 - The funnel is shaken until equilibrium is reached.
 - The n-octanol and water phases are separated.
 - The concentration of **3-fluorotoluene** in each phase is determined.
- Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm to base 10 of P is reported as logP.[\[1\]](#)[\[13\]](#)

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid substance like **3-fluorotoluene**.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the logical progression from sample acquisition to final reporting in the determination of physicochemical properties.

Conclusion

This technical guide provides a consolidated resource on the essential physicochemical properties of **3-fluorotoluene**. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on OECD guidelines, ensure a foundation for

reproducible and reliable measurements. A thorough understanding of these properties is paramount for the safe and effective utilization of **3-fluorotoluene** in its diverse applications, from a solvent to a critical building block in the synthesis of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acri.gov.tw [acri.gov.tw]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. acri.gov.tw [acri.gov.tw]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 3-Fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676563#physicochemical-properties-of-3-fluorotoluene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com